2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Overview
Description
AZ 10417808 is a selective non-peptide inhibitor of caspase-3, a member of the cysteine-aspartic acid protease (caspase) family. Caspase-3 plays a crucial role in the execution phase of cell apoptosis. AZ 10417808 effectively blocks cellular and biochemical features of apoptosis by inhibiting caspase-3 activity .
Mechanism of Action
Target of Action
AZ 10417808, also known as AQZ-1 or 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, is a selective inhibitor of caspase-3 . Caspase-3 is a member of the cysteine-aspartic acid protease (caspase) family . This family of proteins plays a central role in the execution phase of cell apoptosis .
Mode of Action
AZ 10417808 blocks the apoptosis signaling pathway by inhibiting the activity of caspase-3 . It was evaluated for its inhibitory activity against caspases 1, 2, 3, 6, 7, 8, and only caspase-3 was potently inhibited .
Biochemical Pathways
The sequential activation of caspases, including caspase-3, plays a central role in the execution phase of cell apoptosis . By inhibiting caspase-3, AZ 10417808 effectively blocks the apoptosis signaling pathway .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
AZ 10417808 has been shown to block cellular and biochemical features of apoptosis . In a study using SH-SY5Y cell culture apoptosis model, AZ 10417808 completely blocked the staurosporine-induced intracellular DEVDase activity, a measure of caspase-3 activity . This effect was dose-dependent, and cells treated with staurosporine plus 10 μM AZ 10417808 had 92 ± 2% viability, compared to 64 ± 7% for control cells . This indicates that AZ 10417808 enhances cell viability by inhibiting apoptosis .
Biochemical Analysis
Biochemical Properties
AZ 10417808 interacts with caspase-3, a member of the cysteine-aspartic acid protease (caspase) family . The compound blocks the apoptosis signaling pathway by inhibiting the activity of caspase-3 .
Cellular Effects
AZ 10417808 has been shown to block cellular and biochemical features of apoptosis . In a study, it was found that AZ 10417808 completely blocked the staurosporine-induced intracellular DEVDase activity, which is a measure of caspase-3 activity . This effect was dose-dependent .
Molecular Mechanism
The molecular mechanism of AZ 10417808 involves the inhibition of caspase-3 . By blocking the activity of this enzyme, AZ 10417808 prevents the sequential activation of caspases, which plays a central role in the execution-phase of cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ 10417808 involves the formation of a quinazoline core structure. The key steps include:
Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.
Introduction of functional groups: The nitro group is introduced via nitration reactions, and the dichloroaniline moiety is incorporated through nucleophilic aromatic substitution.
Final modifications: The prop-2-enyl group is added via alkylation reactions.
Industrial Production Methods: Industrial production of AZ 10417808 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: AZ 10417808 can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The nitro group in AZ 10417808 can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
AZ 10417808 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of caspase-3 and its effects on apoptosis.
Biology: Employed in cell culture studies to investigate the role of caspase-3 in cell death and survival pathways.
Medicine: Potential therapeutic applications in diseases where apoptosis plays a key role, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of apoptosis-modulating drugs and as a reference compound in drug discovery .
Comparison with Similar Compounds
Z-VAD-FMK: A broad-spectrum caspase inhibitor.
Q-VD-OPh: Another potent caspase inhibitor with a broader spectrum.
DEVD-CHO: A specific inhibitor of caspase-3.
Comparison:
Selectivity: AZ 10417808 is highly selective for caspase-3, whereas Z-VAD-FMK and Q-VD-OPh inhibit multiple caspases.
Potency: AZ 10417808 has a lower IC50 value for caspase-3 compared to DEVD-CHO, indicating higher potency.
Chemical Structure: AZ 10417808 is a non-peptide small molecule, while some other inhibitors like DEVD-CHO are peptide-based .
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBILPOZTRGZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587874 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331645-84-2 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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